N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a sulfanylacetamide bridge to a triazolo-pyridazine moiety substituted with a pyridin-3-yl group.
Properties
IUPAC Name |
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N8OS2/c1-9-18-20-14(26-9)17-13(24)8-25-15-21-19-12-5-4-11(22-23(12)15)10-3-2-6-16-7-10/h2-7H,8H2,1H3,(H,17,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLCCCHDDPVFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N8OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Biological Applications
-
Antimicrobial Activity
- Compounds with thiadiazole and triazole structures have demonstrated significant antimicrobial properties. The presence of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth and combat infections.
-
Antifungal Properties
- Similar derivatives have shown promise as antifungal agents. The unique combination of triazole and thiadiazole rings may improve efficacy against fungal pathogens compared to simpler analogs.
-
Anticancer Effects
- Research indicates that derivatives of thiadiazoles can interact with biological targets involved in cancer progression. The dual-ring system in this compound may enhance its potential as a chemotherapeutic agent by targeting specific cancer-related enzymes and receptors.
Synthesis and Derivatization
The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves multi-step synthetic routes. Key steps include:
- Formation of the thiadiazole ring.
- Introduction of the acetamide group.
- Creation of the sulfanyl linkage.
Each synthetic step requires optimization to maximize yield and purity. The compound's structural complexity allows for further modifications that could lead to novel therapeutic agents.
Mechanism of Action Studies
Understanding the mechanism of action is crucial for developing effective applications. Interaction studies using techniques such as:
- Molecular docking : To predict binding affinities with biological targets.
- In vitro assays : To evaluate biological activity against specific pathogens or cancer cell lines.
These studies provide insights into how the compound interacts at the molecular level and inform future modifications for enhanced efficacy.
Industrial Applications
Beyond medicinal chemistry, this compound may find applications in:
- Agricultural Chemistry : As a potential pesticide or fungicide due to its antimicrobial properties.
- Material Science : In the development of novel materials through its chemical reactivity.
Comparison with Similar Compounds
Structural Analog: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide (CAS 872704-30-8)
- Key Differences :
- Thiadiazole Substituent : Ethyl group at the 5-position of the thiadiazole ring instead of methyl.
- Pyridazine Substituent : Thien-2-yl group replaces pyridin-3-yl on the pyridazine ring.
- Thienyl substitution may alter electronic properties and hydrogen-bonding capacity compared to pyridinyl, affecting target binding .
- Synthesis: Not explicitly detailed in the evidence, but similar methods (e.g., nucleophilic substitution with chloroacetamide intermediates) are likely employed.
Structural Analog: N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide (CAS CB34212561)
- Key Differences :
- Triazole Substituent : Prop-2-enyl group at the 4-position of the triazole ring.
- Pyridine Position : Pyridin-2-yl instead of pyridin-3-yl.
- Pyridin-2-yl substitution may lead to distinct dipole interactions or binding orientations in biological targets compared to pyridin-3-yl .
Research Findings and Implications
- Substituent Effects :
- Synthetic Flexibility : The acetamide bridge and sulfanyl linkage allow modular substitution, enabling rapid generation of analogs for structure-activity relationship (SAR) studies .
Preparation Methods
Preparation of 2-Chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
The thiadiazole acetamide intermediate serves as the foundational building block for subsequent sulfanyl group incorporation. The synthesis begins with the acetylation of 5-methyl-1,3,4-thiadiazol-2-amine using chloroacetyl chloride in tetrahydrofuran (THF) under controlled conditions.
Procedure :
-
5-Methyl-1,3,4-thiadiazol-2-amine (0.017 mol) is dissolved in THF (50 mL) and cooled to 0°C.
-
Chloroacetyl chloride (0.019 mol) is added dropwise with stirring, followed by trimethylamine (0.020 mol) to neutralize HCl byproducts.
-
The mixture is stirred for 1 hour at 0°C, after which the solvent is evaporated under reduced pressure.
-
The residue is washed with water to remove trimethylamine hydrochloride and recrystallized from ethanol to yield 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide as a white crystalline solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| Melting Point | 142–145°C |
| IR (ν, cm⁻¹) | 3282 (N–H), 1707 (C=O) |
Synthesis of 3-Mercapto-6-(pyridin-3-yl)-[1, triazolo[4,3-b]pyridazine
The triazolopyridazine fragment is constructed via cyclization of a pyridazine-hydrazine derivative.
Procedure :
-
6-Hydrazinylpyridazine-3-carbonitrile is reacted with pyridine-3-carbaldehyde in ethanol under reflux to form the hydrazone intermediate.
-
Cyclization is induced using phosphorus oxychloride (POCl₃) at 80°C for 4 hours, yielding 6-(pyridin-3-yl)-[1,triazolo[4,3-b]pyridazine .
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The mercapto group is introduced by treating the triazolopyridazine with thiourea in dimethylformamide (DMF) at 120°C, followed by acid hydrolysis to generate 3-mercapto-6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine .
Key Data :
| Parameter | Value |
|---|---|
| Yield (Cyclization) | 65–72% |
| Yield (Thiolation) | 58–63% |
| -NMR (δ, ppm) | 8.92 (s, 1H, triazole), 7.35–8.65 (m, 4H, pyridine) |
Coupling of Intermediates via Nucleophilic Substitution
The final step involves the reaction of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide with 3-mercapto-6-(pyridin-3-yl)-triazolo[4,3-b]pyridazine under basic conditions.
Procedure :
-
A mixture of 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (2.6 mmol), 3-mercapto-6-(pyridin-3-yl)-[1,triazolo[4,3-b]pyridazine (2.6 mmol), and potassium carbonate (2.6 mmol) in acetone (100 mL) is stirred at 25°C for 5 hours.
-
The reaction progress is monitored via thin-layer chromatography (TLC).
-
Post-completion, the mixture is filtered to remove K₂CO₃, and the solvent is evaporated.
-
The crude product is recrystallized from ethanol to afford the final compound as a pale-yellow solid.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 70–76% |
| Purity (HPLC) | ≥98% |
| MS (m/z) | 441.1 [M+H]⁺ |
Optimization and Mechanistic Insights
Solvent and Temperature Effects
The choice of solvent critically influences reaction efficiency. Polar aprotic solvents like DMF or acetone enhance nucleophilicity of the thiolate ion, while temperatures above 25°C risk side reactions such as oxidation of the thioether linkage.
Comparative Solvent Study :
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Acetone | 5 | 76 |
| DMF | 3 | 81 |
| THF | 8 | 68 |
Catalytic Enhancements
The addition of catalytic iodide (e.g., KI) accelerates the substitution by participating in a halogen-exchange mechanism, converting the chloroacetamide to a more reactive iodo intermediate.
Analytical Characterization
Spectroscopic Validation
Chromatographic Purity
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms ≥98% purity, with a retention time of 6.8 minutes.
Industrial Scalability and Environmental Considerations
Large-scale production employs continuous flow reactors to enhance mixing and heat transfer, reducing reaction times by 30% compared to batch processes. Green chemistry principles are integrated by substituting THF with cyclopentyl methyl ether (CPME), a safer solvent with comparable efficacy.
Challenges and Alternative Routes
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,2,4-triazolo[4,3-b]pyridazine core in this compound?
Answer: The triazolopyridazine core can be synthesized via cyclization reactions using α-haloketones or [3+2] cycloadditions. For example, describes a universal method for preparing analogous triazole-thioacetamide derivatives using KOH-mediated alkylation of α-chloroacetamides followed by Paal-Knorr condensation to modify the triazole ring . highlights an improved protocol using 3-picoline or 3,5-lutidine as bases to enhance reaction efficiency in triazolopyrimidine systems, which can be adapted for pyridazine analogs .
Advanced: How can Design of Experiments (DoE) principles optimize the sulfanyl acetamide coupling step?
Answer: DoE can systematically vary critical factors such as temperature (60–120°C), stoichiometry (1:1 to 1:2 molar ratios), and solvent polarity (DMF vs. acetonitrile). applied DoE in flow-chemistry syntheses to optimize diazomethane yields, demonstrating how statistical modeling (e.g., response surface methodology) reduces trial runs and identifies optimal conditions . For thioether coupling, fractional factorial designs can isolate significant variables, such as catalyst loading or reaction time .
Basic: What spectroscopic techniques confirm the structure of this compound?
Answer: Standard techniques include:
- 1H/13C NMR to assign aromatic protons (δ 7.5–9.0 ppm for pyridyl/triazole) and acetamide methyl groups (δ 2.0–2.5 ppm) .
- IR spectroscopy to validate carbonyl (1650–1700 cm⁻¹) and sulfanyl (2550–2600 cm⁻¹) groups .
- LC-MS for molecular ion confirmation (e.g., [M+H]+ at m/z 428.3) and elemental analysis for C, H, N, S composition .
Advanced: How to resolve discrepancies in NMR data for the thiadiazole and triazole protons?
Answer: Overlapping signals in the aromatic region can be resolved using 2D NMR (e.g., COSY for coupling networks, HSQC for carbon-proton correlations). utilized HSQC to assign protons in structurally complex amino acid conjugates . Adjusting solvent systems (e.g., DMSO-d6 vs. CDCl3) or temperature (VT-NMR) may also improve resolution, as demonstrated in for pyrolin derivatives .
Advanced: What computational methods predict the biological activity of this compound?
Answer:
- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural similarity to known active compounds .
- Molecular Docking : Software like AutoDock Vina models interactions with target proteins (e.g., EGFR kinase). validated docking poses using binding energy scores and RMSD values .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize compounds for in vivo testing.
Basic: How to handle the compound’s solubility challenges in biological assays?
Answer:
- Co-solvents : Use DMSO (≤5% v/v) or ethanol to pre-dissolve the compound .
- Surfactants : Tween-80 or PEG-400 enhance aqueous solubility for in vitro assays.
- Micelle Encapsulation : employed copolymer-based micelles to solubilize hydrophobic reagents .
Advanced: What strategies stabilize the sulfanyl group during synthesis?
Answer:
- Inert Atmosphere : Conduct reactions under N2/Ar to prevent oxidation .
- Low Temperature : Maintain reactions at 0–4°C during thiol-dependent steps .
- Protecting Groups : Use trityl or acetyl groups to shield the sulfanyl moiety, followed by deprotection with TFA .
Basic: What purification methods are effective post-synthesis?
Answer:
- Column Chromatography : Silica gel with gradient elution (hexane/ethyl acetate to DCM/methanol) .
- Recrystallization : Use ethanol/water or acetonitrile to isolate pure crystals .
- HPLC : Reverse-phase C18 columns for high-purity isolation (≥98%) .
Advanced: How to validate synthetic intermediates’ stability under varying conditions?
Answer:
- Accelerated Stability Studies : Expose intermediates to 40°C/75% RH for 4 weeks (ICH guidelines) .
- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C for thermal stability) .
- LC-MS Monitoring : Track degradation products in acidic/basic buffers (pH 1–13) .
Advanced: What catalytic systems improve cyclization efficiency?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
